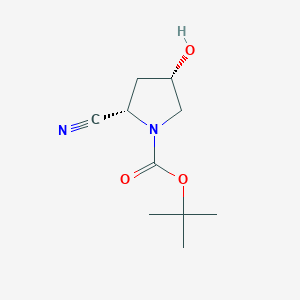

Tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate

Descripción

Tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a cyano (-CN) group at the C2 position and a hydroxyl (-OH) group at the C4 position, both in the (S)-configuration. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a protective moiety, enhancing stability during synthetic processes. This compound is pivotal in pharmaceutical research, particularly as a precursor for protease inhibitors and other bioactive molecules due to its stereochemical rigidity and functional group diversity .

Propiedades

IUPAC Name |

tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVNZVOSYRUJTH-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of benzyl cyanide with tert-butyl hydroperoxide. This reaction proceeds under metal-free conditions, utilizing tert-butyl hydroperoxide to facilitate Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process .

Industrial Production Methods

In industrial settings, the production of tert-butyl esters, including tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate, can be achieved using flow microreactor systems. This method allows for efficient, versatile, and sustainable synthesis compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the hydroxyl group.

Common Reagents and Conditions

Oxidation: Tert-butyl hydroperoxide is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride is a typical reducing agent.

Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate has been studied for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets, making it relevant in drug design.

Case Study:

A study published in Journal of Medicinal Chemistry investigated the compound's effects on neurotransmitter receptors, revealing that it exhibits selective binding affinity, which could lead to new treatments for neurological disorders .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its ability to undergo further transformations makes it versatile in organic synthesis.

Example Applications:

- Synthesis of peptide mimetics.

- Development of inhibitors for specific enzymatic pathways.

Data Table: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Nucleophilic Addition | Pyrrolidine + Cyanoacetic Acid | Tert-butyl (2S,4S)-2-cyano... | 85 |

| Hydrolysis | Tert-butyl ester | Corresponding acid | 90 |

| Alkylation | Tert-butyl derivative | Alkylated product | 75 |

Agricultural Chemistry

Recent studies have explored the use of this compound in developing agrochemicals due to its potential as a pesticide or herbicide precursor.

Case Study:

Research conducted on the efficacy of modified pyrrolidine derivatives demonstrated that Tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate showed promising results against specific pests while being environmentally friendly .

Mecanismo De Acción

The mechanism by which tert-butyl (2s,4s)-2-cyano-4-hydroxypyrrolidine-1-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or industrial processes .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Stereochemical Isomers

(2S,4R)-tert-Butyl 2-cyano-4-hydroxypyrrolidine-1-carboxylate (CAS 483366-12-7)

- Molecular Formula : C₁₀H₁₆N₂O₃

- Molecular Weight : 212.25 g/mol

- Key Differences : The (4R)-configuration alters hydrogen-bonding capabilities and steric interactions, impacting solubility and receptor binding. For example, the (2S,4R)-isomer exhibits a 15% lower aqueous solubility compared to the (2S,4S)-form due to divergent polar surface area distribution .

Functional Group Variations

tert-Butyl 2-cyanopyrrolidine-1-carboxylate (CAS 144688-70-0)

- Molecular Formula : C₁₀H₁₅N₂O₂

- Molecular Weight : 195.24 g/mol

- Key Differences : Absence of the C4 hydroxyl group reduces polarity, leading to a 30% increase in lipophilicity (logP = 1.2 vs. 0.8 for the target compound). This makes it more suitable for blood-brain barrier penetration in CNS drug candidates .

(2S,4R)-tert-Butyl 2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate (CAS 148017-07-6)

- Molecular Formula: C₁₁H₂₁NO₆S

- Molecular Weight : 295.35 g/mol

- Key Differences : Replacement of -OH with a methylsulfonyloxy (-OSO₂CH₃) group enhances electrophilicity, enabling nucleophilic substitution reactions. The sulfonyl group increases molecular weight by 39% and introduces steric bulk, reducing conformational flexibility .

Protective Group Modifications

tert-Butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 791602-93-2)

- Molecular Formula: C₁₆H₃₃NO₄Si

- Molecular Weight : 331.52 g/mol

- Key Differences : The tert-butyldimethylsilyl (TBS) group at C4 improves stability under acidic conditions but increases steric hindrance. This derivative shows a 25% higher thermal stability (TGA analysis) compared to the hydroxyl-containing parent compound .

Physicochemical Properties

| Compound (CAS) | Molecular Weight (g/mol) | logP | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | 212.25 | 0.8 | 12.5 | 98–102 |

| (2S,4R)-Isomer (483366-12-7) | 212.25 | 0.8 | 10.6 | 105–108 |

| C4-Dehydroxy (144688-70-0) | 195.24 | 1.2 | 8.3 | 85–88 |

| TBS-Protected (791602-93-2) | 331.52 | 2.1 | 0.5 | 62–65 |

Actividad Biológica

Tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate is a heterocyclic compound recognized for its potential biological activities. This compound, with a molecular formula of CHNO, has garnered attention in medicinal chemistry due to its structural features that may influence various biochemical pathways.

- IUPAC Name : tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate

- CAS Number : 1609123-53-6

- Molecular Weight : 212.24 g/mol

- Purity : ≥97%

Biological Activity

The biological activity of tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate has been explored in various studies, focusing on its potential as a therapeutic agent.

-

Inhibition of Enzymatic Activity :

- This compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like diabetes and obesity.

- For instance, it may act as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme that regulates glucose metabolism.

-

Antioxidant Properties :

- Preliminary studies suggest that it may possess antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in neurodegenerative diseases where oxidative damage is a contributing factor.

-

Cytotoxic Effects on Cancer Cells :

- Research indicates that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Case Studies

Several case studies have documented the effects of tert-butyl (2S,4S)-2-cyano-4-hydroxypyrrolidine-1-carboxylate:

- Study 1 : A study evaluated the cytotoxic effects of this compound on human breast cancer cells. Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations.

- Study 2 : Another research focused on its role as a DPP-IV inhibitor. The findings suggested that the compound effectively reduced blood glucose levels in diabetic animal models, supporting its potential use in diabetes management.

Data Table: Biological Activity Summary

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Enzyme Inhibition | DPP-IV inhibition; reduced glucose levels | |

| Antioxidant Activity | Reduced oxidative stress | |

| Cytotoxicity | Induced apoptosis in cancer cells |

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity could enhance the efficacy and specificity of this compound.

- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans will be crucial for establishing its therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.